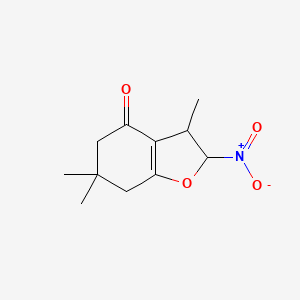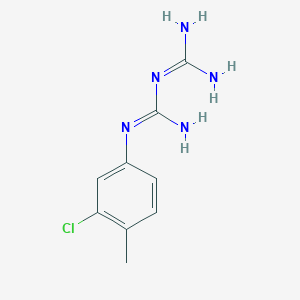
3,6,6-trimethyl-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-trimethyl-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It is commonly known as TBN, and its molecular formula is C12H15NO4. TBN belongs to the class of benzofuranone compounds and is synthesized through a multi-step process.
Mecanismo De Acción
TBN's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. TBN has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
TBN has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. TBN has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBN is its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. TBN has also been found to be relatively safe and well-tolerated in animal studies. However, there are limitations to using TBN in lab experiments. For example, TBN is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of TBN is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on TBN. One area of interest is the development of TBN-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of TBN's effects on the immune system, particularly its effects on the activity of NF-κB. Finally, further studies are needed to fully understand TBN's mechanism of action and to identify potential targets for therapeutic intervention.
In conclusion, TBN is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. TBN has been found to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. While there are limitations to using TBN in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
TBN is synthesized through a multi-step process starting with the reaction of 2-methyl-2-butanol with ethyl acetoacetate to form 3,5,5-trimethyl-1-hexanol. The resulting compound is then reacted with paraformaldehyde and sodium hydroxide to form 3,5,5-trimethyl-2,3-dihydro-1-benzofuran-4(2H)-one. This compound is then nitrated with nitric acid to form TBN.
Aplicaciones Científicas De Investigación
TBN has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. TBN has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3,6,6-trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-6-9-7(13)4-11(2,3)5-8(9)16-10(6)12(14)15/h6,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZKWBAAXZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C(=O)CC(C2)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)